molecular formula C12H18BrNO B13310246 [(4-Bromo-3-methylphenyl)methyl](2-ethoxyethyl)amine

[(4-Bromo-3-methylphenyl)methyl](2-ethoxyethyl)amine

Cat. No.: B13310246
M. Wt: 272.18 g/mol
InChI Key: QMHMWCLBXWIUBE-UHFFFAOYSA-N
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Description

(4-Bromo-3-methylphenyl)methylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a bromine atom, a methyl group, and an ethoxyethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-methylphenyl)methylamine can be achieved through several synthetic routes. One common method involves the alkylation of 4-bromo-3-methylbenzylamine with 2-ethoxyethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of (4-Bromo-3-methylphenyl)methylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-methylphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or nitroso derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding phenylmethylamine.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium hydroxide, ammonia, or alkyl halides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Amine oxides or nitroso derivatives.

    Reduction: Phenylmethylamine.

    Substitution: Hydroxyl, amino, or alkyl-substituted derivatives.

Scientific Research Applications

(4-Bromo-3-methylphenyl)methylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-3-methylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and the ethoxyethyl group can influence the compound’s binding affinity and specificity. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways.

Comparison with Similar Compounds

(4-Bromo-3-methylphenyl)methylamine can be compared with other similar compounds, such as:

    (4-Chloro-3-methylphenyl)methylamine: Similar structure but with a chlorine atom instead of bromine.

    (4-Bromo-3-methylphenyl)methylamine: Similar structure but with a methoxyethyl group instead of ethoxyethyl.

    (4-Bromo-3-methylphenyl)methylamine: Similar structure but with an ethoxypropyl group instead of ethoxyethyl.

The uniqueness of (4-Bromo-3-methylphenyl)methylamine lies in its specific combination of functional groups, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

N-[(4-bromo-3-methylphenyl)methyl]-2-ethoxyethanamine

InChI

InChI=1S/C12H18BrNO/c1-3-15-7-6-14-9-11-4-5-12(13)10(2)8-11/h4-5,8,14H,3,6-7,9H2,1-2H3

InChI Key

QMHMWCLBXWIUBE-UHFFFAOYSA-N

Canonical SMILES

CCOCCNCC1=CC(=C(C=C1)Br)C

Origin of Product

United States

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